2-Norbornane methanol,alpha-3,3-trimethyl
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Overview
Description
2-Norbornane methanol, alpha-3,3-trimethyl, also known as α,3,3-trimethylbicyclo[2.2.1]heptane-2-methanol, is an organic compound with the molecular formula C11H20O. It is a colorless crystalline or crystalline powder that is soluble in alcohol and ether but insoluble in water . This compound is used in various applications, including as a high-efficiency stabilizer in lubricating oils .
Preparation Methods
The preparation of 2-Norbornane methanol, alpha-3,3-trimethyl, involves multiple steps of organic synthesis. One common method involves the reaction of cyclopentadiene with ethyl ketone . The detailed reaction conditions and steps are typically found in specialized organic chemistry literature and may involve various catalysts and solvents to achieve the desired product .
Chemical Reactions Analysis
2-Norbornane methanol, alpha-3,3-trimethyl, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: Various substitution reactions can occur, where functional groups on the norbornane ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Norbornane methanol, alpha-3,3-trimethyl, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research may explore its potential therapeutic effects or its use as a stabilizer in pharmaceutical formulations.
Industry: It is used as a high-efficiency stabilizer in lubricating oils, providing antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Norbornane methanol, alpha-3,3-trimethyl, involves its interaction with various molecular targets and pathways. As a stabilizer, it likely works by inhibiting oxidation processes, thereby protecting the integrity of the lubricating oils. The specific molecular targets and pathways involved in its action would depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar compounds to 2-Norbornane methanol, alpha-3,3-trimethyl, include other norbornane derivatives and bicyclic alcohols. Some examples are:
Adamantanol: Another bicyclic alcohol with similar stabilizing properties.
Norbornane derivatives: Compounds with variations in the functional groups attached to the norbornane ring.
What sets 2-Norbornane methanol, alpha-3,3-trimethyl, apart is its specific structure, which provides unique stabilizing properties and makes it particularly effective as an antioxidant in lubricating oils .
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3/t7?,8-,9+,10?/m0/s1 |
InChI Key |
DLLWYTGUPJUVGW-APTHBXDWSA-N |
Isomeric SMILES |
CC(C1[C@H]2CC[C@H](C2)C1(C)C)O |
Canonical SMILES |
CC(C1C2CCC(C2)C1(C)C)O |
Origin of Product |
United States |
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